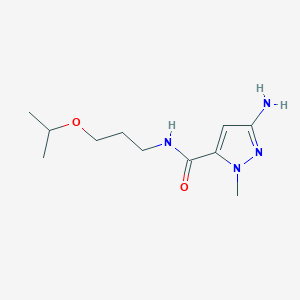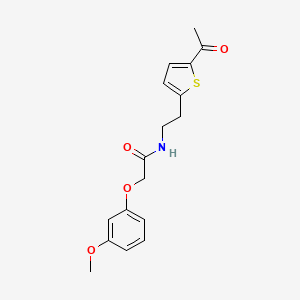![molecular formula C15H9FN2O3S B2502502 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide CAS No. 892854-05-6](/img/structure/B2502502.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the benzothiazole moiety, which is a common feature in various synthesized compounds with potential biological activities. For instance, fluoroquinolone derivatives with benzothiazole substituents have been synthesized and evaluated for their antibacterial properties . Additionally, novel carboxamides based on a pyrazolobenzothiazine ring system have been developed and assessed for antioxidant activity . Furthermore, fluorinated benzothiazoles have been compared with a potent antitumor agent for their efficacy against breast cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves the introduction of benzothiazole substituents into fluoroquinolone derivatives and the combination of a pyrazolobenzothiazine ring system with carboxamide side chains . The synthesis routes are carefully designed to yield compounds with the desired biological activities, and the final products are characterized using techniques such as NMR, mass spectrometry, and elemental analysis . The synthesis of these compounds is a multi-step process that requires precise control over reaction conditions to ensure the formation of the correct products.
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecules . The presence of the benzothiazole ring system is a key structural feature that is believed to contribute to the biological activity of these compounds. The molecular structure analysis is crucial for understanding the relationship between the structure of a compound and its potential biological effects.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are designed to introduce specific functional groups that are expected to enhance the biological activity of the final product. For example, the introduction of a nitro group on the benzothiazole ring has been shown to improve antibacterial activity . The reactions are typically carried out under controlled conditions to maximize yield and purity of the desired compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through various analytical techniques. These properties include solubility, stability, and reactivity, which are important for understanding how the compounds will behave in biological systems. For instance, the antioxidant activity of the synthesized carboxamides suggests that they have the ability to scavenge free radicals, which is a desirable property for compounds with potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
A study on novel fluoroquinolone derivatives with N-thiomide linkage to 6-substituted-2-aminobenzothiazole substituents showed significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential of benzothiazole derivatives in developing new antibacterial agents (Sharma et al., 2017).
Antitumor Applications
Another area of research involves the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which have shown potent cytotoxic activity in vitro against certain human breast and colon cancer cell lines. These compounds represent a promising direction for antitumor drug development (Hutchinson et al., 2001).
Antimicrobial Applications
The synthesis and antimicrobial screening of 5-arylidene derivatives bearing a fluorine atom at the 4th position of the benzoyl group revealed compounds with considerable activity against selected bacterial and fungal strains. This highlights the role of fluorinated benzothiazole derivatives in antimicrobial drug discovery (Desai et al., 2013).
Medical Imaging Applications
Fluorinated benzothiazole derivatives have also been investigated for their potential use in medical imaging. For instance, carbon-11-labeled CK1 inhibitors based on benzothiazole derivatives were developed as potential PET radiotracers for imaging Alzheimer's disease, illustrating the applicability of these compounds in neuroimaging (Gao et al., 2018).
Eigenschaften
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3S/c16-9-3-1-8(2-4-9)14(19)18-15-17-10-5-11-12(21-7-20-11)6-13(10)22-15/h1-6H,7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYLCRHCLYKRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B2502422.png)
![N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2502423.png)
![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2502424.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2502426.png)
![(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2502428.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide](/img/structure/B2502429.png)
![N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2502431.png)
![4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B2502432.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2502433.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2502436.png)


![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)